molecular formula C10H9F3O B1522527 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane CAS No. 850402-27-6

2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane

Cat. No.: B1522527
CAS No.: 850402-27-6
M. Wt: 202.17 g/mol
InChI Key: OGZPZRNVBXWJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane is a fluorinated epoxide characterized by a methyl group and a 3-(trifluoromethyl)phenyl group attached to the same carbon of the oxirane ring. Its molecular formula is C₁₀H₉F₃O, with a molar mass of 202.18 g/mol . The compound has been historically used in medicinal research and organic synthesis due to the electron-withdrawing trifluoromethyl group, which enhances stability and lipophilicity .

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-9(6-14-9)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZPZRNVBXWJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane is a compound belonging to the oxirane family, characterized by its unique trifluoromethyl group and epoxide structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables and case studies.

The molecular formula of this compound is C10H9F3O. The presence of the trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis and potential therapeutic applications.

The biological activity of this compound is largely attributed to the reactivity of its epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions that can interact with various biological targets. This interaction may influence cellular processes and enzyme activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary table highlighting key findings related to its biological activity:

Activity Target Effect Reference
AntimicrobialVarious bacteriaInhibition of growth
AnticancerCancer cell lines (e.g., MCF-7)Induction of apoptosis
Enzyme inhibitionDihydroorotaseReduced enzymatic activity

Antimicrobial Activity

A study evaluated the antibacterial effects of this compound against several pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections.

Anticancer Properties

Research on this compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 and U-937. The compounds induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents.

Enzyme Inhibition Studies

Investigations into the enzyme inhibition capabilities revealed that this compound effectively inhibited dihydroorotase and DNA gyrase. These interactions disrupt essential cellular processes in bacteria, showcasing its potential for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs differ in substituent positions, stereochemistry, and functional groups:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane 850402-27-6 C₁₀H₉F₃O 2-methyl, 3-(trifluoromethyl)phenyl Discontinued; medicinal research
2-[4-(Trifluoromethyl)phenyl]oxirane 111991-14-1 C₉H₇F₃O 4-(trifluoromethyl)phenyl Industrial synthesis; high reactivity
(R)-2-(3-(trifluoromethyl)phenyl)oxirane 81422-99-3 C₉H₇F₃O 3-(trifluoromethyl)phenyl (R-config) Chiral building block; 95% purity
2-{[3-(trifluoromethyl)phenyl]methyl}oxirane 713-71-3 C₁₀H₉F₃O [3-(trifluoromethyl)phenyl]methyl Liquid form; used in specialty chems

Key Observations :

  • Substituent Position : The target compound’s meta-trifluoromethyl group contrasts with the para-substituted analog (CAS 111991-14-1), altering electronic effects and steric hindrance .
  • Chirality : The (R)-enantiomer (CAS 81422-99-3) is explicitly used in asymmetric synthesis, whereas the target compound lacks stereochemical data in available literature .
Reactivity Trends:
  • Electrophilicity: The trifluoromethyl group increases the electrophilicity of the oxirane ring, facilitating nucleophilic attacks in ring-opening reactions. This is critical in synthesizing β-amino alcohols and other intermediates .
  • Steric Effects: The methyl group in the target compound may reduce reactivity compared to non-methylated analogs like 2-[4-(trifluoromethyl)phenyl]oxirane .

Research Findings and Data

Insights :

  • Trifluoromethyl-substituted oxiranes generally yield moderate-to-high purity products but require optimized conditions due to steric and electronic effects .
  • The target compound’s absence from synthesis tables suggests specialized or niche applications.

Preparation Methods

Epoxidation of 3-(trifluoromethyl)styrene Derivatives

The most common and direct approach to synthesize 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane is via the epoxidation of the corresponding alkene, specifically 3-(trifluoromethyl)styrene or its methyl-substituted analogs. The key step involves the addition of an oxygen atom across the carbon-carbon double bond to form the oxirane ring.

  • Oxidizing Agents: Peracids such as meta-chloroperbenzoic acid (m-CPBA) or peroxides are typically employed as oxidants for the epoxidation process. These reagents provide the electrophilic oxygen necessary for ring closure.

  • Reaction Conditions: The reaction is generally carried out in an inert solvent such as dichloromethane or chloroform at controlled temperatures (0–25 °C) to minimize side reactions and maximize yield. The reaction time varies depending on substrate concentration and reagent stoichiometry.

  • Catalysts: While peracids can act without catalysts, some protocols incorporate Lewis acid catalysts to enhance reaction rates and selectivity.

  • Outcome: This method yields the desired epoxide with high regio- and stereoselectivity. The trifluoromethyl group at the meta position exerts electron-withdrawing effects that influence the reactivity and stability of the intermediate alkene and final epoxide.

Alternative Routes: Epoxidation of Phenylpropenes and Phenylacetones

Other synthetic approaches include:

  • Epoxidation of Phenylpropenes: Using peroxides under catalyzed conditions to oxidize the alkene moiety in phenylpropenes that bear the trifluoromethyl substituent.

  • Epoxidation of Phenylacetones: Involves oxidation of the corresponding ketone derivatives, although this route is less common and requires careful control to avoid over-oxidation.

These methods require specific catalysts and optimized reaction parameters to ensure high selectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors, which offer several advantages:

  • Enhanced Control: Precise regulation of temperature, pressure, and reagent mixing leads to improved selectivity and yield.

  • Safety: Continuous flow reduces the risk associated with handling peracids and peroxides on a large scale.

  • Efficiency: Continuous processes allow for consistent product quality and easier purification.

Robust catalysts and optimized solvent systems are employed to maximize throughput and minimize waste. Safety protocols are critical due to the reactive nature of epoxidation reagents.

Analytical Techniques for Structural Confirmation

Post-synthesis, several analytical methods are employed to confirm the structure and purity of the compound:

Technique Purpose Typical Observations
Proton Nuclear Magnetic Resonance (¹H NMR) Identification of epoxide protons and methyl groups Epoxide ring protons appear at δ 3.5–4.5 ppm
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Confirmation of trifluoromethyl group presence Signals at δ -60 to -70 ppm indicative of CF₃ group
Infrared Spectroscopy (IR) Detection of epoxide ring vibrations C-O-C stretch around 1250 cm⁻¹
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Molecular ion peak corresponding to C₁₀H₉F₃O
Chiral High-Performance Liquid Chromatography (HPLC) or X-ray Crystallography Stereochemical analysis Determination of enantiomeric purity and configuration

Summary Table of Preparation Methods

Preparation Method Reagents & Catalysts Conditions Advantages Limitations
Epoxidation of 3-(trifluoromethyl)styrene with m-CPBA m-CPBA, inert solvents (DCM, chloroform) 0–25 °C, controlled addition High selectivity, straightforward Requires careful temperature control
Epoxidation of phenylpropenes Peroxides, catalysts Variable, catalyst-dependent Alternative route, adaptable Catalyst optimization needed
Epoxidation of phenylacetones Peroxides, specific catalysts Controlled oxidation Access to related derivatives Less common, risk of over-oxidation
Industrial continuous flow epoxidation Peracids, flow reactors, robust catalysts Continuous operation, optimized parameters Scalable, safer, efficient Requires specialized equipment

Research Findings and Notes

  • Reaction optimization studies emphasize the need for precise control of temperature and reagent stoichiometry to avoid polymerization or decomposition of the epoxide.

  • Comparative kinetic studies indicate that the trifluoromethyl group enhances the rate of nucleophilic ring-opening reactions post-synthesis, which is relevant for downstream functionalization.

  • Thermal analysis (e.g., differential scanning calorimetry) shows increased decomposition temperatures for trifluoromethyl-substituted epoxides compared to non-fluorinated analogs, indicating enhanced stability.

  • Industrial methods prioritize continuous flow processes to improve yield and safety while maintaining product purity.

Q & A

Q. What are the common synthetic routes for 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via two primary routes:

Epoxidation of Alkenes : Reaction of 3-(trifluoromethyl)styrene with peracids (e.g., m-CPBA) in dichloromethane at 0–25°C .

Nucleophilic Substitution : Using 3-(trifluoromethyl)benzyl chloride with 2-methylpropene and a strong base (e.g., NaH) followed by oxidation .

  • Key Factors :
  • Catalyst Efficiency : m-CPBA achieves >80% yield under anhydrous conditions .
  • Scale-Up : Continuous flow reactors improve purity (>95%) by controlling temperature and pressure .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the epoxide .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves stereochemistry and confirms the strained epoxide ring geometry. SHELX programs are widely used for refinement .
  • NMR : 19F^{19}\text{F} NMR identifies the trifluoromethyl group (δ=60\delta = -60 to 65-65 ppm). 1H^{1}\text{H} NMR distinguishes methyl (δ=1.31.5\delta = 1.3–1.5 ppm) and epoxide protons (δ=3.54.0\delta = 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirms the epoxide ring (C-O-C stretch at 1240–1280 cm1^{-1}) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :
  • Pharmaceutical Intermediates : Serves as a building block for β-substituted alcohols (via nucleophilic ring-opening with amines/alcohols) .
  • Agrochemicals : Derivatives exhibit herbicidal activity due to the trifluoromethyl group’s metabolic stability .
  • Polymer Chemistry : Epoxide ring-opening polymerization produces fluorinated polyethers with enhanced thermal stability .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reaction kinetics in nucleophilic ring-opening reactions?

  • Methodological Answer :
  • Electronic Effects : The -CF3_3 group withdraws electrons, polarizing the epoxide ring and lowering activation barriers for nucleophilic attack (DFT studies show a 15–20% reduction in ΔG\Delta G^\ddagger) .
  • Steric Effects : The meta-CF3_3 group directs nucleophiles to the less hindered methylene position, favoring β-substitution (e.g., 90% regioselectivity with morpholine) .
  • Experimental Validation : Kinetic studies (e.g., stopped-flow UV-Vis) under varying temperatures (25–60°C) quantify rate constants (k=0.050.2k = 0.05–0.2 s1^{-1}) .

Q. How can researchers resolve contradictions in reported reaction outcomes for this epoxide?

  • Methodological Answer :
  • Parameter Optimization : Systematically vary solvent polarity (e.g., THF vs. DMF), base strength (NaOH vs. K2_2CO3_3), and temperature to identify dominant pathways .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict regioselectivity under different conditions .
  • Case Study : Conflicting reports on diol formation (via acid-catalyzed hydrolysis) were resolved by controlling water content (<0.1% for epoxide stability) .

Q. What computational methods predict the regioselectivity of reactions involving this epoxide?

  • Methodological Answer :
  • DFT Calculations : Compare transition-state energies for nucleophilic attack at methyl vs. methylene positions. Gaussian 16 with PCM solvent models replicate experimental selectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. MeCN) on reaction trajectories .
  • Machine Learning : Train models on existing kinetic data to predict optimal conditions for new nucleophiles .

Q. What experimental strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use Sharpless epoxidation with Ti(OiPr)4_4/(+)-DET for asymmetric induction (up to 90% ee) .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer from racemic mixtures .
  • Chiral HPLC : Daicel Chiralpak® columns (OD-H or AD-H) separate enantiomers for analytical validation .

Comparative Analysis

Q. How does this compound compare structurally and reactively to similar trifluoromethyl-substituted epoxides?

Compound NameKey Structural DifferencesReactivity ProfileReference
2-[2-(Trifluoromethyl)phenyl]oxiraneLacks methyl groupLower steric hindrance; faster ring-opening
2-Methyl-2-[2-(CF3_3)phenyl]oxiraneOrtho-CF3_3 positionHigher steric resistance; reduced yield
2-[(3-Fluorophenyl)methyl]oxiraneFluorine instead of CF3_3Lower electron-withdrawing effect

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.